![molecular formula C25H18N4O4 B2445429 ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate CAS No. 850782-41-1](/img/structure/B2445429.png)
ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This reaction is often used in the synthesis of compounds with 1,2,3-triazole rings.Scientific Research Applications
Biological Activities
The 1,2,3-triazole ring system, which is a part of the compound, exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This makes the compound potentially useful in the development of new drugs for these diseases.
HSP90 Inhibitors
A series of 4-(1H-1,2,3-triazol-1-yl)benzamides, which share a similar structure with the compound, were synthesized as HSP90 inhibitors . These inhibitors have shown significant anti-proliferative activities, particularly against the Capan-1 cell line . This suggests that the compound could be used in the development of new anticancer drugs.
Antifungal Activity
1H-1,2,3-triazole-4-carboxylic acid derivatives, which are structurally similar to the compound, have been used in the synthesis of compounds that exhibited antifungal activity . This indicates that the compound could be used in the development of new antifungal drugs.
Antimicrobial Activity
Compounds similar to the compound have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests that the compound could be used in the development of new antimicrobial drugs.
Antiviral Activity
Compounds similar to the compound have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This suggests that the compound could be used in the development of new antiviral drugs.
Industrial Applications
Compounds with a 1H-1,2,3-triazole ring system are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . This suggests that the compound could have potential industrial applications.
Anticancer Activity
Compounds similar to the compound have shown anticancer activity against various cancer cell lines . This suggests that the compound could be used in the development of new anticancer drugs.
Antiviral Agents
(1H-1,2,3-Triazol-1-yl)acetic acids, which are structurally similar to the compound, have been used to synthesize compounds active as antiviral agents . This indicates that the compound could be used in the development of new antiviral drugs.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific neural pathways involved.
Pharmacokinetics
The pharmacokinetic properties of this compound have been investigated, with computational studies predicting its interaction with AChE . .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can have various effects depending on the specific neural pathways involved. For example, in the context of Alzheimer’s disease, this could potentially help to counteract the cognitive decline associated with the disease .
properties
IUPAC Name |
ethyl 4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-2-33-25(32)15-11-13-16(14-12-15)26-21-22(29-20-10-6-5-9-19(20)27-28-29)24(31)18-8-4-3-7-17(18)23(21)30/h3-14,26H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMILIMCFBZKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.